molecular formula C17H23ClN4O2 B1402398 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride CAS No. 1361115-45-8

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B1402398
CAS No.: 1361115-45-8
M. Wt: 350.8 g/mol
InChI Key: DXAKZOABIAYBEK-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride: is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group, a morpholine ring, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Substitution Reactions: The methoxyphenyl group is introduced via electrophilic aromatic substitution, often using methoxybenzene and a suitable electrophile.

    Morpholine Ring Introduction: The morpholine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with morpholine.

    Dimethylamine Group Addition: The dimethylamine group is typically introduced via reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The amide or ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Nitric acid, sulfuric acid, halogens.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products Formed

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Hydrolysis: Formation of carboxylic acids or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Used to study the binding interactions with proteins and other biomolecules.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-Methoxyphenyl)-1H-indole]: Shares the methoxyphenyl group but has an indole ring instead of a pyrimidine ring.

    [5-(4-Methoxyphenyl)-1H-imidazole]: Similar structure but with an imidazole ring.

    [4-Methoxyphenylhydrazine hydrochloride]: Contains the methoxyphenyl group and hydrazine moiety.

Uniqueness

    Structural Complexity: The combination of a pyrimidine ring with a morpholine and dimethylamine group makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

    Potential Therapeutic Uses: Its unique structure offers potential for drug development and other medicinal applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAKZOABIAYBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
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5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
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5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
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5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
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